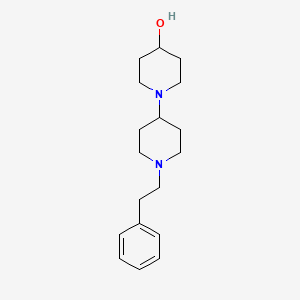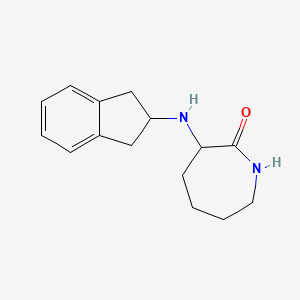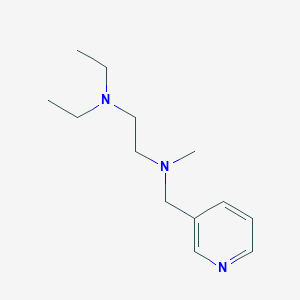
N'-(1-ethyl-4-piperidinyl)-N,N,2,2-tetramethyl-1,3-propanediamine
説明
N-(1-ethyl-4-piperidinyl)-N,N,2,2-tetramethyl-1,3-propanediamine, commonly known as ETPD, is a chemical compound that has been widely used in scientific research. ETPD is a tertiary amine that has been synthesized using various methods.
作用機序
ETPD acts as a competitive inhibitor of the NET. By inhibiting the reuptake of norepinephrine, ETPD increases the concentration of norepinephrine in the synaptic cleft. This increase in norepinephrine concentration results in enhanced noradrenergic signaling, which has been linked to various physiological processes, including attention, arousal, and stress response.
Biochemical and Physiological Effects
ETPD has been shown to have various biochemical and physiological effects. Studies have shown that ETPD increases the concentration of norepinephrine in the brain and peripheral tissues. ETPD has also been shown to enhance the release of norepinephrine from nerve terminals. Additionally, ETPD has been linked to increased heart rate and blood pressure, which are physiological responses associated with norepinephrine signaling.
実験室実験の利点と制限
ETPD has several advantages for lab experiments. ETPD is a selective inhibitor of the NET, which allows for the specific investigation of norepinephrine signaling. ETPD is also a reversible inhibitor, which allows for the modulation of norepinephrine signaling over time. However, ETPD has some limitations for lab experiments. ETPD has a short half-life, which requires frequent dosing to maintain its inhibitory effects. Additionally, ETPD has poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on ETPD. One potential direction is the investigation of the effects of ETPD on other neurotransmitter systems, such as dopamine and serotonin. Additionally, future research could focus on the development of more potent and selective inhibitors of the NET. Finally, the use of ETPD in animal models of neurological and psychiatric disorders could provide insights into the role of norepinephrine in these conditions.
Conclusion
ETPD is a chemical compound that has been widely used in scientific research. ETPD is a selective inhibitor of the NET, which allows for the specific investigation of norepinephrine signaling. ETPD has several advantages for lab experiments, including its selectivity and reversibility, but also has some limitations, such as its short half-life and poor solubility. Future research on ETPD could provide insights into the role of norepinephrine in various physiological and pathological conditions.
科学的研究の応用
ETPD has been widely used in scientific research, particularly in the field of neuroscience. ETPD is a selective inhibitor of the norepinephrine transporter (NET), which is a protein responsible for the reuptake of norepinephrine from the synaptic cleft. ETPD has been used to study the role of norepinephrine in various physiological processes, including attention, arousal, and stress response. ETPD has also been used to investigate the effects of norepinephrine on learning and memory.
特性
IUPAC Name |
N'-(1-ethylpiperidin-4-yl)-N,N,2,2-tetramethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3/c1-6-17-9-7-13(8-10-17)15-11-14(2,3)12-16(4)5/h13,15H,6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOFYYDGNAVMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC(C)(C)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{3-[(4-methylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B3853914.png)
![2-{[(3,4-difluorophenyl)amino]methyl}-4-nitrophenol](/img/structure/B3853922.png)


![2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3853935.png)
![N,N,2,2-tetramethyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1,3-propanediamine](/img/structure/B3853944.png)
![4-{3-[(cyclopropylmethyl)(propyl)amino]butyl}phenol](/img/structure/B3853950.png)

![2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol](/img/structure/B3853965.png)
![4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine](/img/structure/B3853968.png)

![N-[2-(allyloxy)benzyl]-2-methoxyaniline](/img/structure/B3853984.png)
